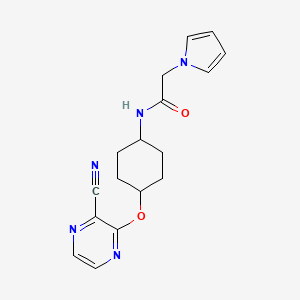

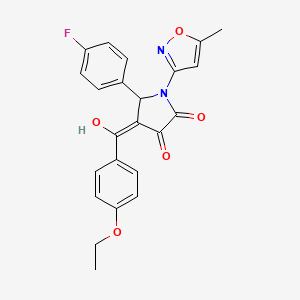

![molecular formula C14H14Cl3N5S B2876101 4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride CAS No. 2138805-23-7](/img/structure/B2876101.png)

4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloroquinoline derivatives are present in numerous natural products and have highly antimalarial, antiasthmatic, antiinflammatory, antibacterial and antihypersensitive activities . They show moderate antimalarial activity with IC50 < 100 μM .

Synthesis Analysis

These derivatives can be synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes leads to the corresponding Schiff bases .Molecular Structure Analysis

The structures of these new pure compounds were based on IR, 1H NMR, 13C NMR, MS and their elemental analysis .Chemical Reactions Analysis

The synthesis of these derivatives involves a two-step reaction via nucleophilic aromatic substitution . FTIR spectra of the synthesized derivatives demonstrated characteristic bands of N=C bond at 1505–1610 cm –1 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4-aminoquinoline derivatives have been explored for their cytotoxic effects against human breast tumor cell lines, showing significant potential as anticancer agents. Compounds in this class have demonstrated efficacy in inhibiting the growth of cancer cells, with some derivatives emerging as highly active compounds. This suggests that the modification of the 4-aminoquinoline scaffold could lead to the development of new anticancer drugs (Zhang et al., 2007).

Antimicrobial Activity

Research has also focused on the synthesis of novel derivatives with antimicrobial properties. Heterocycles derived from aminothiazol and related structures have been synthesized and demonstrated antimicrobial activities against various microorganisms. This highlights the potential of such compounds in addressing the need for new antimicrobial agents (Abdel-Mohsen, 2003).

Corrosion Inhibition

Compounds structurally related to 4-aminoquinoline derivatives have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution. These studies reveal the potential of such compounds to protect metals from corrosion, indicating applications in materials science and engineering (Prabhu et al., 2008).

Synthesis of Complex Heterocyclic Compounds

The chemical versatility of 4-aminoquinoline derivatives and related compounds allows for the synthesis of a wide range of complex heterocyclic compounds. These synthesized compounds have potential applications in pharmaceuticals, agrochemicals, and organic materials, showcasing the importance of research in this area for the development of new chemical entities with diverse applications (Keivanloo et al., 2018).

Wirkmechanismus

Target of Action

The primary target of this compound is the DNA gyrase of Mycobacterium tuberculosis . DNA gyrase is an enzyme that regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy .

Mode of Action

The compound interacts with its target, the DNA gyrase, leading to inhibition of the enzyme . This interaction disrupts the normal functioning of the enzyme, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

The compound affects the DNA replication pathway in Mycobacterium tuberculosis. By inhibiting DNA gyrase, the compound prevents the bacteria from properly managing its DNA topology . This disruption in DNA management can lead to errors in DNA replication, ultimately inhibiting the growth and proliferation of the bacteria .

Result of Action

The compound’s action results in the inhibition of Mycobacterium tuberculosis growth and proliferation . By targeting and inhibiting DNA gyrase, the compound disrupts the bacteria’s ability to manage its DNA topology, leading to errors in DNA replication .

Biochemische Analyse

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions . It has been found to possess inhibitory power on the parasite Plasmodium falciparum, but less active on the formation of hemozoin (β-hematin) and falcipain-2 .

Cellular Effects

4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still under study.

Dosage Effects in Animal Models

The effects of the product vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.

Eigenschaften

IUPAC Name |

4-[(E)-N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5S.2ClH/c1-8(13-7-21-14(16)18-13)19-20-11-4-5-17-12-6-9(15)2-3-10(11)12;;/h2-7H,1H3,(H2,16,18)(H,17,20);2*1H/b19-8+;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQPNLZLEWRRDV-ANOVGBNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CSC(=N3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=C2C=CC(=CC2=NC=C1)Cl)/C3=CSC(=N3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

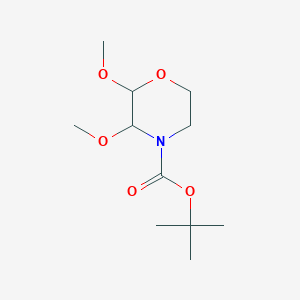

![[(1R,2R)-2-Phenoxycyclopentyl]urea](/img/structure/B2876022.png)

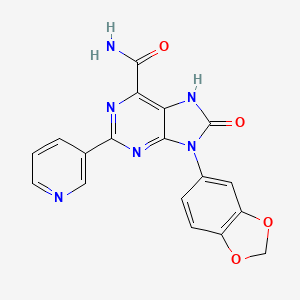

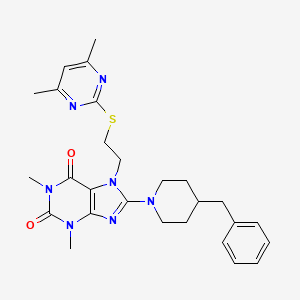

![4-[(dimethylamino)sulfonyl]-N-{3-[6-(ethylsulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2876023.png)

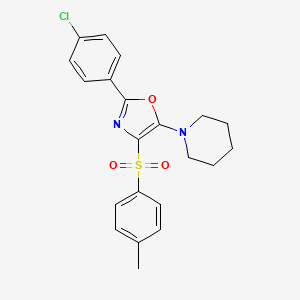

![6'-Methyl-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2876028.png)

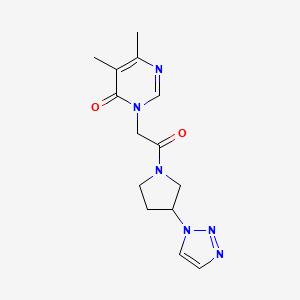

![5-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2876031.png)

![(Z)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2876035.png)

![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)

![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)